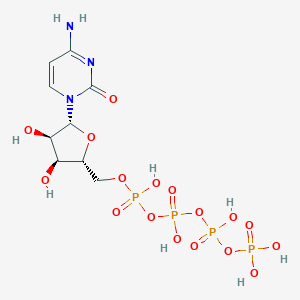
Cytidine 5'-tetraphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine 5'-tetraphosphate, also known as this compound, is a useful research compound. Its molecular formula is C9H17N3O17P4 and its molecular weight is 563.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Cytosine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Research
Cytidine 5'-tetraphosphate is crucial for understanding RNA synthesis and metabolism. It serves as a substrate in various enzymatic reactions, allowing researchers to explore cellular processes more deeply. For instance, CTP is involved in the synthesis of RNA molecules, which is fundamental for gene expression and regulation.
Key Findings:
- RNA Synthesis : CTP is essential for the transcription of RNA from DNA, contributing to the formation of messenger RNA (mRNA) and ribosomal RNA (rRNA).
- Enzymatic Reactions : It acts as a substrate for various enzymes, facilitating biochemical pathways crucial for cellular function .
Pharmaceutical Development
This compound has significant implications in drug formulation, particularly in developing antiviral and anticancer therapies. Its role in enhancing the efficacy of certain medications makes it a valuable compound in pharmaceutical research.
Applications:
- Antiviral Therapies : CTP derivatives are explored as potential antiviral agents due to their ability to inhibit viral replication.
- Anticancer Treatments : Research indicates that CTP can enhance the effectiveness of chemotherapeutic agents by promoting apoptosis in cancer cells .
Genetic Engineering
In genetic engineering, this compound is utilized in synthesizing RNA molecules. This application is vital for creating RNA-based therapeutics and vaccines, which are increasingly important in modern medicine.
Notable Uses:
- RNA Therapeutics : CTP is used to produce synthetic mRNAs that can be employed in gene therapy and vaccination strategies.
- Vaccine Development : Its role in mRNA synthesis positions it as a critical component in developing mRNA vaccines, particularly evident during the COVID-19 pandemic .
Cellular Signaling Studies
This compound is involved in cellular signaling pathways, allowing scientists to investigate its effects on cell communication and function. Understanding these pathways is essential for elucidating disease mechanisms.
Insights:
- Signaling Pathways : CTP participates in signaling cascades that regulate various cellular responses, including growth, differentiation, and apoptosis.
- Disease Mechanisms : Research into CTP's role in signaling can provide insights into diseases such as cancer and neurodegenerative disorders .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
10592-99-1 |
|---|---|
Molekularformel |
C9H17N3O17P4 |
Molekulargewicht |
563.14 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H17N3O17P4/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
ZBQGNTDXMLQDQJ-XVFCMESISA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Key on ui other cas no. |
10592-99-1 |
Synonyme |
cytidine 5'-tetraphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















